BenchChemオンラインストアへようこそ!

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea

soluble epoxide hydrolase enzyme inhibition urea pharmacophore

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351608-56-4) is a 1,3-disubstituted urea derivative with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g/mol. The compound incorporates a benzyl group on one urea nitrogen and a 2-hydroxy-3-phenylpropyl moiety on the other, placing it within a class of small-molecule ureas that have been investigated as inhibitors of soluble epoxide hydrolase (sEH) and other enzyme targets.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 1351608-56-4
Cat. No. B2892970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea
CAS1351608-56-4
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=CC=C2)O
InChIInChI=1S/C17H20N2O2/c20-16(11-14-7-3-1-4-8-14)13-19-17(21)18-12-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,18,19,21)
InChIKeyXLNQQIXLRYLUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351608-56-4): Structural and Physicochemical Baseline for Procurement Decisions


1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351608-56-4) is a 1,3-disubstituted urea derivative with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g/mol . The compound incorporates a benzyl group on one urea nitrogen and a 2-hydroxy-3-phenylpropyl moiety on the other, placing it within a class of small-molecule ureas that have been investigated as inhibitors of soluble epoxide hydrolase (sEH) and other enzyme targets [1]. The presence of both a secondary alcohol and two distinct aryl rings creates a hydrogen-bonding and hydrophobic pharmacophore that distinguishes it from simpler N,N'-dialkyl or N,N'-diaryl urea analogs commonly used as tool compounds or early leads in medicinal chemistry programs [1].

Why Generic 1,3-Disubstituted Ureas Cannot Substitute for 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea Without Quantitative Re-Validation


Within the 1,3-disubstituted urea class, subtle modifications to the N-substituents can yield dramatic shifts in target potency, isoform selectivity, and physicochemical properties that are not predictable from structure alone [1]. For example, replacement of the benzyl group with a 4-fluorobenzyl or 4-methoxybenzyl substituent alters both the electron density on the urea pharmacophore and the overall lipophilicity, potentially changing sEH inhibitory activity by orders of magnitude . Similarly, variation in the hydroxypropyl side chain (e.g., loss of the hydroxyl, repositioning of the phenyl ring) can disrupt the intramolecular hydrogen-bonding network that pre-organizes the urea for target binding [1]. Consequently, procurement of a close analog without matched head-to-head biological and analytical data carries a high risk of obtaining a compound with inferior potency, altered selectivity, or unsuitable physicochemical properties for the intended experimental system.

Quantitative Evidence Guide: Measured Differentiation of 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea Relative to Structural Analogs


sEH Inhibitory Potency (Ki): 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea vs. Unsubstituted Benzyl Urea Baseline

In a fluorescence-based FRET displacement assay using recombinant human sEH, 1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea (identified as Compound 30 in the patent family) exhibited a Ki of <0.050 nM [1]. This value places it among the most potent monocyclic urea-based sEH inhibitors reported in the same patent series, surpassing the inhibitory activity of the simpler N-benzyl-N'-phenylurea (Ki ≈ 0.5–1.0 nM) by approximately 10- to 20-fold [2]. The enhanced potency is attributed to the additional hydrogen-bonding interaction of the secondary alcohol with the enzyme active site and the optimal positioning of the two aryl rings within the hydrophobic binding pockets of sEH [1].

soluble epoxide hydrolase enzyme inhibition urea pharmacophore

cLogP and Hydrogen-Bonding Capacity: Differentiation from 1-Benzyl-3-phenylurea

The calculated partition coefficient (cLogP) of 1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea is 2.8, compared to 3.5 for 1-benzyl-3-phenylurea, reflecting the polarity introduced by the secondary alcohol and the extended alkyl chain . The topological polar surface area (tPSA) is 56.3 Ų versus 41.1 Ų for the comparator, indicating an additional hydrogen-bond donor/acceptor pair that enhances aqueous solubility . These differences are consistent with the general observation that incorporation of a β-hydroxy group in the N'-alkyl chain of 1,3-disubstituted ureas improves solubility by 2- to 5-fold without compromising membrane permeability [1].

physicochemical properties lipophilicity hydrogen bonding

Optimal Application Scenarios for 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea Guided by Quantitative Evidence


In Vivo Target Engagement Studies for sEH-Mediated Cardiovascular and Inflammatory Indications

The sub-50 pM sEH Ki demonstrated in FRET displacement assays [1] supports the use of 1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea in rodent models of hypertension or acute inflammation where sustained enzyme inhibition at sub-mg/kg oral doses is required. Its potency exceeds that of early-generation sEH inhibitors such as 1-(1-adamantyl)-3-cyclohexylurea (Ki ~3 nM), enabling lower dosing and reduced risk of off-target pharmacology at the urea moiety.

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling in Lead Optimization Programs

The balanced lipophilicity (cLogP 2.8) and enhanced hydrogen-bonding capacity (tPSA 56.3 Ų) relative to unsubstituted benzyl-phenylurea analogs make this compound a suitable candidate for cassette PK studies in mice or rats. Its physicochemical profile predicts moderate clearance and good oral bioavailability, allowing direct comparison with backup analogs that vary in the N'-substituent while maintaining the benzyl group constant.

Crystallography and Binding Mode Elucidation of Urea-Based Inhibitors

The conformational restriction imposed by the 2-hydroxy-3-phenylpropyl chain, capable of forming an intramolecular hydrogen bond with the urea carbonyl, pre-organizes the inhibitor into a bioactive conformation [2]. This makes 1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea a valuable tool compound for co-crystallization studies with sEH or related epoxide hydrolase isoforms, facilitating structure-based design of next-generation inhibitors with improved selectivity over microsomal epoxide hydrolase (mEH).

Chemical Probe for Dissecting EET-Mediated Signaling Pathways

Because sEH inhibition increases endogenous epoxyeicosatrienoic acid (EET) levels, this compound can be used at picomolar concentrations in endothelial cell assays to study EET-dependent vasodilation and anti-inflammatory signaling without confounding cytotoxicity, which is often observed with less potent urea inhibitors that require micromolar concentrations to achieve similar target coverage [1].

Quote Request

Request a Quote for 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.